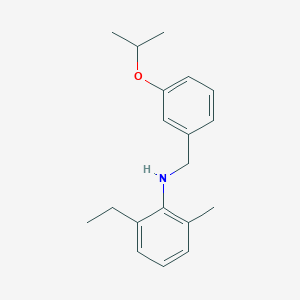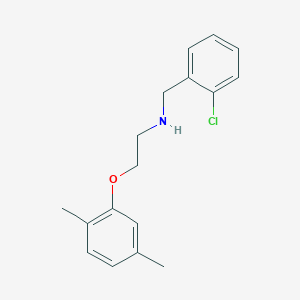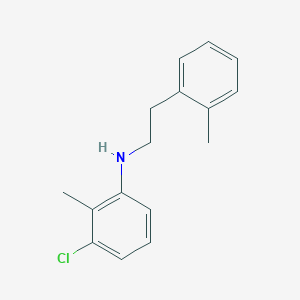
2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline
Overview
Description
2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline, also known as 2-E-3-IPBMA, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 155-157 °C and a boiling point of 270-275 °C. It is insoluble in water, but soluble in organic solvents such as ethanol, chloroform and acetone. Due to its unique properties, 2-E-3-IPBMA has been used in a variety of research applications, including drug synthesis, organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Antibacterial Activity
Research on compounds similar to 2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline, such as 3-substituted-6-(3-ethyl-4-methylanilino)uracils, shows potential in antibacterial applications. These compounds have demonstrated capacity to inhibit bacterial DNA polymerase and effectively control Gram-positive bacterial growth in culture. Some variants have shown efficacy in protecting mice from lethal infections, hinting at potential therapeutic applications (Zhi et al., 2005).
Metabolism Study
Studies on the metabolism of similar compounds, like 2-halogenated 4-methylanilines in rat liver, have been conducted. These studies provide insights into metabolic pathways involving side-chain C-hydroxylation and N-hydroxylation, which are crucial for understanding the biotransformation of these compounds (Boeren et al., 1992).
Degradation Pathway Analysis
The degradation pathways of similar compounds, like 2-Methyl-6-ethylaniline, have been explored in microbial strains. For instance, Sphingobium sp. strain MEA3-1 utilizes such compounds as carbon and energy sources. Understanding these pathways is vital for environmental bioremediation and pollution control (Dong et al., 2015).
Molecular Structure and Spectroscopy
Research has been conducted on the molecular structure and vibrational spectra of similar compounds, providing valuable data for chemical analysis and potential industrial applications. This includes studies on compounds like 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (Al-Abdullah et al., 2014).
Synthesis and Chemical Analysis
Various synthetic processes for related compounds have been developed. This includes the synthesis of N-methyl-N-phenyl-3-phenoxyphenylamidine, which has potential pharmacological applications due to its predicted biological activities (Popov et al., 2013).
Charge Transfer Complexes
Investigations into charge transfer complexes involving similar compounds like 2-Ethyl-6-methylaniline have been conducted. These studies focus on the spectroscopic analysis and DNA binding, which are important for understanding the pharmacological interactions of these compounds (Manojkumar et al., 2020).
properties
IUPAC Name |
2-ethyl-6-methyl-N-[(3-propan-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-5-17-10-6-8-15(4)19(17)20-13-16-9-7-11-18(12-16)21-14(2)3/h6-12,14,20H,5,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYUSWDAMFWGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NCC2=CC(=CC=C2)OC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanamine](/img/structure/B1385311.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine](/img/structure/B1385312.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385313.png)
-methanamine](/img/structure/B1385314.png)
![3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385315.png)
![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385319.png)
![N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385320.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine](/img/structure/B1385322.png)
![N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline](/img/structure/B1385327.png)

![2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385330.png)

